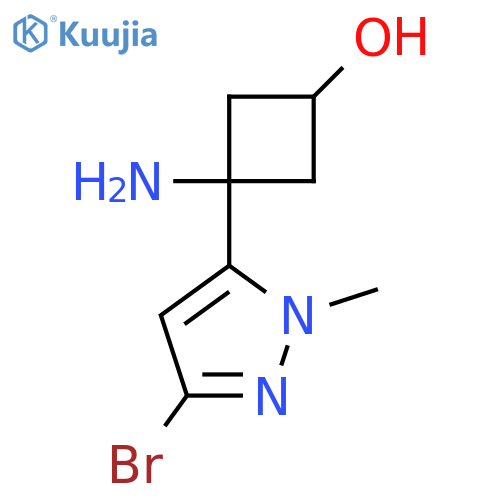Cas no 2228188-55-2 (3-amino-3-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclobutan-1-ol)

3-amino-3-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclobutan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-amino-3-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclobutan-1-ol
- EN300-1916261
- 2228188-55-2
-
- インチ: 1S/C8H12BrN3O/c1-12-6(2-7(9)11-12)8(10)3-5(13)4-8/h2,5,13H,3-4,10H2,1H3
- InChIKey: BTRWRWAKPVWJGV-UHFFFAOYSA-N
- SMILES: BrC1C=C(C2(CC(C2)O)N)N(C)N=1
計算された属性
- 精确分子量: 245.01637g/mol
- 同位素质量: 245.01637g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 208
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.1
- トポロジー分子極性表面積: 64.1Ų
3-amino-3-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclobutan-1-ol Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1916261-10.0g |
3-amino-3-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclobutan-1-ol |
2228188-55-2 | 10g |
$10285.0 | 2023-05-31 | ||
| Enamine | EN300-1916261-0.1g |
3-amino-3-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclobutan-1-ol |
2228188-55-2 | 0.1g |
$2104.0 | 2023-09-17 | ||
| Enamine | EN300-1916261-5.0g |
3-amino-3-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclobutan-1-ol |
2228188-55-2 | 5g |
$6937.0 | 2023-05-31 | ||
| Enamine | EN300-1916261-0.25g |
3-amino-3-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclobutan-1-ol |
2228188-55-2 | 0.25g |
$2200.0 | 2023-09-17 | ||
| Enamine | EN300-1916261-1g |
3-amino-3-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclobutan-1-ol |
2228188-55-2 | 1g |
$2391.0 | 2023-09-17 | ||
| Enamine | EN300-1916261-10g |
3-amino-3-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclobutan-1-ol |
2228188-55-2 | 10g |
$10285.0 | 2023-09-17 | ||
| Enamine | EN300-1916261-5g |
3-amino-3-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclobutan-1-ol |
2228188-55-2 | 5g |
$6937.0 | 2023-09-17 | ||
| Enamine | EN300-1916261-2.5g |
3-amino-3-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclobutan-1-ol |
2228188-55-2 | 2.5g |
$4687.0 | 2023-09-17 | ||
| Enamine | EN300-1916261-0.05g |
3-amino-3-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclobutan-1-ol |
2228188-55-2 | 0.05g |
$2009.0 | 2023-09-17 | ||
| Enamine | EN300-1916261-0.5g |
3-amino-3-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclobutan-1-ol |
2228188-55-2 | 0.5g |
$2296.0 | 2023-09-17 |
3-amino-3-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclobutan-1-ol 関連文献
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
4. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
10. A bionic paired hydrogen-bond strategy for extending organic π-conjugation to regulate emission†Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
3-amino-3-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclobutan-1-olに関する追加情報
Research Briefing on 3-amino-3-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclobutan-1-ol (CAS: 2228188-55-2)
In recent years, the compound 3-amino-3-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclobutan-1-ol (CAS: 2228188-55-2) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
The compound belongs to a class of cyclobutane derivatives, which are increasingly recognized for their role in drug discovery. Cyclobutanes are known for their rigid structure, which can enhance binding affinity and selectivity towards biological targets. The presence of a bromo-substituted pyrazole ring in this compound further adds to its versatility, making it a promising scaffold for the development of novel therapeutics.
Recent studies have explored the synthetic routes to 3-amino-3-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclobutan-1-ol, with a focus on optimizing yield and purity. One notable approach involves a multi-step synthesis starting from commercially available precursors, with key steps including cyclization and functional group transformations. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to confirm the structure and purity of the synthesized compound.
In terms of biological activity, preliminary investigations have revealed that this compound exhibits moderate inhibitory effects against certain kinase enzymes, which are often implicated in cancer and inflammatory diseases. Molecular docking studies suggest that the compound's unique structure allows it to interact with the ATP-binding sites of these kinases, potentially disrupting their activity. Further in vitro and in vivo studies are underway to validate these findings and assess the compound's pharmacokinetic properties.
Another area of interest is the potential of 3-amino-3-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclobutan-1-ol to serve as a building block for more complex molecules. Researchers have successfully incorporated this scaffold into larger pharmacophores, resulting in compounds with enhanced biological activity and improved drug-like properties. This approach highlights the compound's utility in fragment-based drug design.
Despite these promising developments, challenges remain. The compound's solubility and metabolic stability need to be further optimized to improve its suitability as a drug candidate. Additionally, more comprehensive toxicity studies are required to ensure its safety profile. Collaborative efforts between academic institutions and pharmaceutical companies are expected to address these challenges in the near future.
In conclusion, 3-amino-3-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclobutan-1-ol represents a valuable addition to the toolkit of medicinal chemists. Its unique structural features and demonstrated biological activity make it a compelling subject for ongoing research. As synthetic methodologies and biological evaluations continue to advance, this compound may pave the way for the development of new therapeutic agents targeting a range of diseases.
2228188-55-2 (3-amino-3-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclobutan-1-ol) Related Products
- 2228779-53-9(tert-butyl N-4-(5-amino-1,2-oxazol-3-yl)-3-methoxyphenylcarbamate)
- 1261447-01-1(3-Chloro-5-methoxy-2-(2-(trifluoromethoxy)phenyl)pyridine)
- 1823940-04-0(3-Chloro-8-fluoro-6-methoxyquinoline)
- 941892-54-2(N-(4-chloro-1,3-benzothiazol-7-yl)-4-(dimethylsulfamoyl)benzamide)
- 2549041-26-9(3-[4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione)
- 2137433-28-2(Cyclopentanamine, 2-(3-methyl-1-pyrrolidinyl)-, (1R,2S)-rel-)
- 205518-89-4(2-Ethylpyrimidine-5-carbaldehyde)
- 65996-21-6(2-Bromo-5-methyl-4-phenylnicotinonitrile)
- 1361715-93-6(2'-Bromomethyl-4'-chloro-2,6-dichloro-biphenyl)
- 473566-88-0(1-(3-Methoxyphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride)




